
Razoxan
Übersicht
Beschreibung
Razoxan ist ein Bis-Dioxopiperazin-Derivat, das ausgiebig auf seine Antitumor-Eigenschaften untersucht wurde. Es wurde erstmals 1964 von Geigy-Chemikern und unabhängig davon 1965 von Eastman Kodak-Wissenschaftlern beschrieben . This compound ist bekannt für seine Fähigkeit, die Zellteilung zu hemmen, indem es den Zellzyklus in der G2/M-Phase blockiert . Es wurde in präklinischen Studien zur Prävention und Unterdrückung von Metastasen eingesetzt .
Wissenschaftliche Forschungsanwendungen
Antineoplastic Applications
Mechanism of Action : Razoxane exerts its antitumor effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition disrupts cancer cell proliferation, making it a valuable agent in cancer therapy.
Clinical Studies :
- A phase II study demonstrated that razoxane improved overall survival in patients with renal cell carcinoma, with a median survival of 7.3 months .
- In a rat osteosarcoma model, razoxane showed significant antimetastatic effects when administered early in the treatment regimen, prolonging median survival time compared to control groups .
Table 1: Summary of Clinical Findings on Razoxane in Cancer Treatment
Cardioprotection
Razoxane is recognized for its cardioprotective properties, particularly against the cardiotoxic effects of anthracycline chemotherapy agents. This application is critical for preserving cardiac function in patients undergoing cancer treatment.
Mechanism : The cardioprotective effect is attributed to razoxane's ability to chelate free iron, thereby reducing oxidative stress and free radical formation associated with anthracycline-induced cardiomyopathy .
Treatment of Psoriasis
Razoxane has been investigated for its efficacy in treating severe psoriasis, especially in patients resistant to conventional therapies such as methotrexate or PUVA (psoralen plus ultraviolet A).
Clinical Findings :
- In a study involving 36 psoriatic patients, razoxane was found to be effective with minimal side effects, primarily neutropenia which was manageable .
- Patients showed significant improvement within 8-10 weeks of treatment.
Table 2: Efficacy of Razoxane in Psoriasis Treatment
Patient Group | Treatment Duration | Response Rate | Side Effects |
---|---|---|---|
Psoriatic Patients | 8-10 weeks | 60% improvement | Neutropenia (manageable) |
Other Potential Applications
Razoxane's versatility extends beyond oncology and dermatology:
- Angiogenesis Inhibition : It has been noted for its potential to inhibit angiogenesis, making it a candidate for treating conditions like Kaposi's sarcoma associated with HIV/AIDS .
- Hepatoprotection : Research indicates that razoxane may protect against liver injury induced by acetaminophen and other hepatotoxic agents .
- Mucositis Prevention : It has shown promise in preventing mucositis, a common side effect of chemotherapy .
Wirkmechanismus
Target of Action
Razoxane, also known as Dexrazoxane, primarily targets Topoisomerase II and iron ions within the cell . Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. Iron ions are involved in various cellular processes, including DNA synthesis and electron transport.
Mode of Action
Razoxane is a prodrug that undergoes hydrolysis to form an EDTA-type structure . This structure has the ability to chelate iron, thus preventing the formation of a toxic iron-anthracycline complex . By inhibiting the formation of this complex, Razoxane can prevent the generation of damaging reactive oxygen species and iron-dependent cellular damage . Additionally, Razoxane is a potent inhibitor of Topoisomerase II , which can lead to DNA strand breaks and ultimately cell death.
Biochemical Pathways
Razoxane’s action on Topoisomerase II and iron ions affects several biochemical pathways. Its inhibition of Topoisomerase II leads to DNA damage and cell cycle arrest, particularly in the G2/M phase . The chelation of iron ions prevents the formation of reactive oxygen species, which are often a byproduct of cellular metabolism and can cause significant damage to cell structures .
Pharmacokinetics
The pharmacokinetics of Razoxane involve its rapid conversion into an active EDTA-type structure following intravenous administration . .
Result of Action
The primary result of Razoxane’s action is the reduction of cardiotoxicity associated with anthracycline treatment, such as doxorubicin, in metastatic breast cancer . By preventing the formation of a toxic iron-anthracycline complex, Razoxane can protect the heart from the damaging effects of anthracycline chemotherapy .
Action Environment
The efficacy and stability of Razoxane can be influenced by various environmental factors. For instance, the pH condition during intravenous administration of Razoxane is typically acidic, which may impact its solubility and subsequent bioavailability . Furthermore, the presence of other chemotherapeutic agents can also affect the action of Razoxane .
Biochemische Analyse
Biochemical Properties
Razoxane interacts with various biomolecules in the body. It is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure . It also acts as a strong inhibitor of topoisomerase II . The interaction with these enzymes and proteins plays a crucial role in its function.
Cellular Effects
Razoxane has a broad spectrum inhibitory effect on cell division . It blocks the cell cycle in the G2/M phase, arresting dividing cells in the prophase and early metaphase . It also exhibits a cytostatic activity . Razoxane’s impact on cellular processes is significant, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Razoxane exerts its effects at the molecular level through several mechanisms. It inhibits the formation of a toxic iron-anthracycline complex, providing cardioprotection against anthracycline toxicity . It is converted intracellularly to a ring-opened bidentate chelating agent that chelates to free iron, interfering with iron-mediated free radical generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Razoxane have been observed over time. For instance, it has been found that the administration of Razoxane at a high dose over a short period of time is less effective than at a lower dose given over a longer period . This indicates the drug’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Razoxane vary with different dosages. For instance, in a rat osteosarcoma model, early treatment with Razoxane showed a greater inhibition of pulmonary metastases than later treatment . This suggests that the dosage and timing of administration can significantly impact the drug’s effectiveness.
Metabolic Pathways
The metabolic pathways that Razoxane is involved in are primarily related to its role as a prodrug that is hydrolyzed to an iron chelating EDTA-type structure
Transport and Distribution
As a derivative of EDTA, Razoxane readily penetrates cell membranes
Subcellular Localization
Given its ability to penetrate cell membranes and its interactions with various enzymes and proteins, it is likely that Razoxane is localized to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Razoxan kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Cyclisierung von 1,2-Propandioamintetraessigsäure mit Formamid bei hoher Temperatur und reduziertem Druck . Eine andere Methode beinhaltet die Cyclisierung von 1,2-Propandioamintetraacetamid . Industrielle Produktionsverfahren beinhalten typischerweise die Verwendung von (S)-1,2-Diaminopropan-tetraessigsäure und deren Alkalimetallsalzen als Rohstoffe, wobei Ammoniumsalze als Ammoniakquelle dienen .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: This compound kann an Oxidations-Reduktionsreaktionen teilnehmen und dabei Superoxidradikale erzeugen.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Piperazinringe.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Formamid und Ammoniumsalze . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Chelatbildner verwendet, da es die Fähigkeit hat, Metallionen zu binden.
Medizin: Es hat sich in der Behandlung verschiedener Krebsarten gezeigt, darunter Leukämien, Lymphome und solide Tumoren.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Hemmung von Topoisomerase II aus, einem Enzym, das eine entscheidende Rolle bei der DNA-Replikation und Zellteilung spielt . Durch die Hemmung dieses Enzyms blockiert this compound den Zellzyklus in der G2/M-Phase und verhindert so die Zellteilung . Zusätzlich besitzt this compound Metallchelat-Eigenschaften, die zu seiner Fähigkeit beitragen, normales Gewebe vor toxischen Chemikalien zu schützen .
Analyse Chemischer Reaktionen
Razoxane undergoes various chemical reactions, including:
Oxidation and Reduction: Razoxane can participate in oxidation-reduction reactions, generating superoxide radicals.
Substitution: It can undergo substitution reactions, particularly involving its piperazine rings.
Common reagents used in these reactions include formamide and ammonium salts . The major products formed from these reactions are typically derivatives of razoxane with modified functional groups .
Vergleich Mit ähnlichen Verbindungen
Razoxan ist eng verwandt mit Dexthis compound, dem Dextro-Enantiomer von this compound . Beide Verbindungen teilen ähnliche biologische Eigenschaften, einschließlich Antitumorwirkungen und der Fähigkeit, die Zellteilung in der G2/M-Phase zu blockieren . Dexthis compound wird hauptsächlich als kardioprotektives Mittel eingesetzt, um die Anthracyclin-induzierte Kardiotoxizität zu reduzieren . Andere ähnliche Verbindungen umfassen verschiedene Bis-Dioxopiperazin-Derivate, die eine cytostatische Aktivität aufweisen .
Die einzigartige Kombination aus Antitumor-, Radiosensibilisierungs- und Chelat-Eigenschaften von this compound unterscheidet es von anderen Verbindungen in seiner Klasse .
Biologische Aktivität
Razoxane, also known as ICRF-159, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of razoxane, focusing on its mutagenic properties, anti-metastatic effects, and its role in combination therapies for various cancers.
Razoxane exhibits several mechanisms that contribute to its biological activity:
- Topoisomerase II Inhibition : Razoxane is known to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .
- Chelation Properties : The compound acts as a chelating agent for divalent cations, which may help mitigate oxidative stress induced by chemotherapeutic agents like doxorubicin. This property is particularly relevant in reducing cardiotoxicity associated with anthracycline treatments .
- Anti-Angiogenic Effects : Early studies indicated that razoxane could normalize blood vessels within tumors, potentially enhancing the efficacy of concurrent therapies by improving drug delivery . It has been suggested that this effect is mediated through the induction of thrombospondin-1 (THBS-1) in endothelial cells .
Mutagenic Activity
The mutagenic potential of razoxane was assessed using various assays:
- Salmonella/microsome Assay : Razoxane did not increase mutation frequency at concentrations up to 5000 µg/plate, indicating a lack of direct mutagenicity .
- Micronucleus Assay : In mice treated with razoxane, an increase in micronucleated polychromatic erythrocytes was observed, suggesting some cytotoxic effects on bone marrow cells .
- Metaphase Assay : Razoxane induced abnormal chromosome condensation and structural aberrations in Chinese hamsters, indicating potential genotoxic effects at higher doses (up to 500 mg/kg) .
Clinical Efficacy and Case Studies
Razoxane has been evaluated in various clinical settings, particularly for soft tissue sarcomas (STS) and other malignancies:
- Soft Tissue Sarcomas : A study involving 21 patients treated with razoxane and vindesine showed promising results. The median number of new metastases after 6 months was significantly lower in the treatment group compared to controls (0 vs. 4.5) . Furthermore, progression-free survival at 6 months was 71% in the treatment group versus 23% in controls (p<0.001) .
- Acute Myeloid Leukemia : There have been reports of acute myeloid leukemia developing after razoxane therapy, highlighting the need for careful monitoring of hematological parameters during treatment .
Summary of Findings
Study Type | Findings |
---|---|
Salmonella Assay | No increase in mutation frequency at high doses |
Micronucleus Assay | Increased micronucleated cells observed in treated mice |
Metaphase Assay | Induction of chromosome aberrations at high doses |
Soft Tissue Sarcoma Study | Significant reduction in new metastases and improved progression-free survival |
Acute Myeloid Leukemia Cases | Two reported cases post-treatment indicate potential hematological risks |
Eigenschaften
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020733 | |
Record name | Razoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-67-1, 21416-87-5 | |
Record name | Razoxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21416-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Razoxane [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Razoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Razoxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-propylenebis(piperazine-2,6-dione) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAZOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.